molecular formula C21H17N3O B6417189 N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine CAS No. 361469-28-5

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B6417189
CAS No.: 361469-28-5
M. Wt: 327.4 g/mol
InChI Key: TVNIOZBJOAPHIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the condensation of 4-methoxyaniline with 2-phenylquinazolin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine stands out due to its unique quinazoline scaffold, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Biological Activity

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential analgesic and anti-inflammatory properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound falls under the quinazoline class, known for diverse biological activities. The synthesis of quinazoline derivatives often involves methods such as cyclization reactions and substitution strategies that enhance pharmacological properties. For instance, modifications at the 2- and 4-positions of the quinazoline ring can significantly impact biological activity .

Analgesic Activity

Research indicates that quinazoline derivatives exhibit significant analgesic effects. For example, studies have shown that compounds with specific substitutions can achieve analgesic activity comparable to standard analgesics like diclofenac.

CompoundAnalgesic Activity (%) at 20 mg/kgReference
This compound64 ± 1.19%
Standard Diclofenac62 ± 1.49%

In one study, the compound demonstrated a notable analgesic effect, producing an activity of 64% compared to the standard diclofenac's 62% at the same dosage. This suggests that structural modifications, such as the introduction of a methoxy group, may enhance analgesic properties .

Anti-inflammatory Activity

In addition to analgesic effects, this compound has been evaluated for its anti-inflammatory potential. The presence of electron-withdrawing groups in certain positions has been shown to increase anti-inflammatory activity.

CompoundCOX-I IC50 (μM)COX-II IC50 (μM)Reference
This compound0.39–1.870.22
Indomethacin (Standard)0.222.64

The compound exhibited a favorable COX inhibition profile, indicating its potential as an anti-inflammatory agent with a better gastrointestinal safety profile than indomethacin .

Quorum Sensing Inhibition

Another area of research focuses on the compound's ability to inhibit quorum sensing (QS), which is crucial in bacterial virulence and biofilm formation. Studies have shown that certain quinazoline derivatives can disrupt QS pathways in bacteria such as Pseudomonas aeruginosa.

CompoundQS Inhibition (%) at 100 µMReference
This compound73.4%

The compound demonstrated significant QS inhibitory activity, suggesting its potential role in preventing bacterial infections by disrupting communication among bacterial cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Analgesic Efficacy : A comparative study showed that modifications in the quinazoline structure lead to enhanced analgesic effects, with this compound showing promising results against pain models .
  • Anti-inflammatory Mechanisms : Another investigation into its anti-inflammatory properties revealed that the compound effectively inhibits COX enzymes, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .
  • Quorum Sensing Studies : The ability to inhibit bacterial biofilm formation positions this compound as a potential therapeutic agent against antibiotic-resistant infections .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-23-19-10-6-5-9-18(19)20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNIOZBJOAPHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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